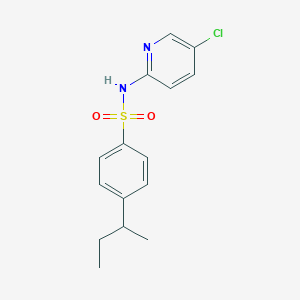
4-(BUTAN-2-YL)-N-(5-CHLOROPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE
Overview
Description
4-(BUTAN-2-YL)-N-(5-CHLOROPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BUTAN-2-YL)-N-(5-CHLOROPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:
Preparation of 5-chloropyridin-2-amine: This can be achieved through the chlorination of pyridine followed by amination.
Formation of the sulfonamide bond: The 5-chloropyridin-2-amine is then reacted with 4-(butan-2-yl)benzenesulfonyl chloride under basic conditions to form the desired sulfonamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(BUTAN-2-YL)-N-(5-CHLOROPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chloropyridinyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the pyridine ring.
Scientific Research Applications
4-(BUTAN-2-YL)-N-(5-CHLOROPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: As a sulfonamide, it may be explored for its potential as an antibiotic or other therapeutic agent.
Biological Studies: It can be used in studies to understand its interaction with biological targets.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Industrial Applications: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-(BUTAN-2-YL)-N-(5-CHLOROPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In medicinal applications, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- 4-(Butan-2-yl)-N-(5-chloropyridin-2-yl)benzenesulfonamide
- 4-(Butan-2-yl)-N-(5-bromopyridin-2-yl)benzenesulfonamide
- 4-(Butan-2-yl)-N-(5-fluoropyridin-2-yl)benzenesulfonamide
Uniqueness
4-(BUTAN-2-YL)-N-(5-CHLOROPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of the chloropyridinyl group, which can influence its chemical reactivity and biological activity. The butan-2-yl group also adds to its distinctiveness by affecting its solubility and interaction with other molecules.
Properties
IUPAC Name |
4-butan-2-yl-N-(5-chloropyridin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2S/c1-3-11(2)12-4-7-14(8-5-12)21(19,20)18-15-9-6-13(16)10-17-15/h4-11H,3H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWLRMNIGVBZHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


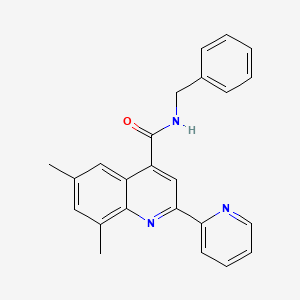
![[2-(4-Ethylphenyl)-2-oxoethyl] 4-(3-nitroanilino)-4-oxobutanoate](/img/structure/B4566498.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B4566507.png)
![2-[(CYANOMETHYL)SULFANYL]-6-METHYL-4-(TRIFLUOROMETHYL)-3-PYRIDYL CYANIDE](/img/structure/B4566520.png)
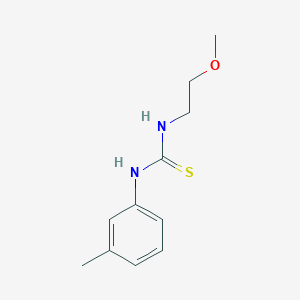
![4-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-thienylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4566539.png)
![ethyl 3-{[3-(4-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B4566546.png)
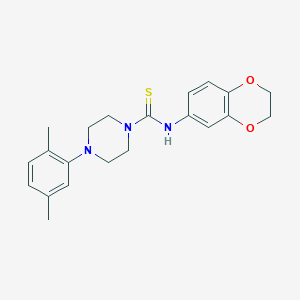
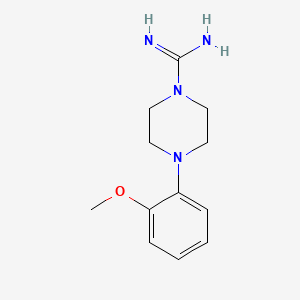
![N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-PENTANAMIDOBENZAMIDE](/img/structure/B4566558.png)
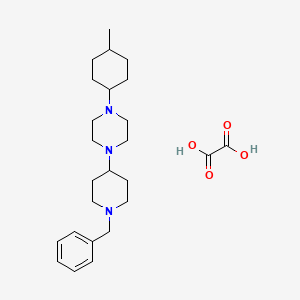
![2-((Z)-1-{4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE](/img/structure/B4566570.png)
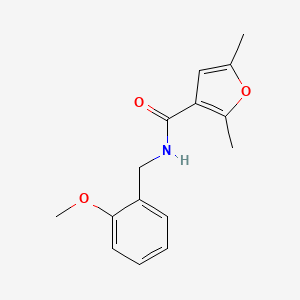
![N-bicyclo[2.2.1]hept-2-yl-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B4566597.png)
